molecular formula C18H20O B2524418 2-(3-phenylpropyl)-2,3-dihydro-1H-inden-1-ol CAS No. 1285167-20-5

2-(3-phenylpropyl)-2,3-dihydro-1H-inden-1-ol

Cat. No. B2524418
CAS RN: 1285167-20-5
M. Wt: 252.357
InChI Key: DNGBDWCAKAQUEU-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

This involves the use of spectroscopic techniques (like NMR, IR, Mass spectrometry) to determine the structure of the compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

Mechanism of Action

Mode of Action

For instance, phenylpropanolamine, a related compound, has been characterized as an indirect sympathomimetic that acts by inducing norepinephrine release and thereby activating adrenergic receptors .

Biochemical Pathways

A related compound, 3-phenylpropanol, has been synthesized in escherichia coli via a biosynthetic pathway extending from l-phenylalanine, involving phenylalanine ammonia lyase (pal), enoate reductase (er), aryl carboxylic acid reductase (car), and phosphopantetheinyl transferase (pptase) . This suggests that 2-(3-phenylpropyl)-2,3-dihydro-1H-inden-1-ol might also affect similar pathways.

Pharmacokinetics

For example, ramipril, a prodrug, undergoes de-esterification in the liver to form its active metabolite, ramiprilat . The elimination from the body is characterized by a relatively rapid initial phase with a half-life of 7 hours and a late phase with a half-life of about 120 hours .

Result of Action

For instance, 3-phenylpropanol, a related compound, has been found to trigger apoptotic cell death in U937 human myelomonocytic lymphoma cells through the regulation of Bcl-2 family proteins .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(3-phenylpropyl)-2,3-dihydro-1H-inden-1-ol. For instance, altitude can significantly affect the metabolic response of medicinal plants, leading to differential accumulation of metabolites . Therefore, the environment in which the compound is synthesized or administered could potentially influence its action.

Safety and Hazards

This involves understanding the risks associated with handling the compound. It includes toxicity, flammability, environmental impact, and precautions for safe handling .

Future Directions

This involves predicting or suggesting further studies that could be done with the compound. This could be new reactions, potential uses, or investigations into its properties .

properties

IUPAC Name

2-(3-phenylpropyl)-2,3-dihydro-1H-inden-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O/c19-18-16(13-15-10-4-5-12-17(15)18)11-6-9-14-7-2-1-3-8-14/h1-5,7-8,10,12,16,18-19H,6,9,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNGBDWCAKAQUEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C2=CC=CC=C21)O)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-phenylpropyl)-2,3-dihydro-1H-inden-1-ol

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